molecular formula C10H10N2O6 B3050291 3,5-Dinitro-4-propylbenzoic acid CAS No. 248595-12-2

3,5-Dinitro-4-propylbenzoic acid

Cat. No. B3050291
CAS RN: 248595-12-2
M. Wt: 254.2 g/mol
InChI Key: IJLVRZKLSKJPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dinitro-4-propylbenzoic acid is a chemical compound with the formula C10H10N2O6 . It is a derivative of 3,5-dinitrobenzoic acid . The compound is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 3,5-Dinitro-4-propylbenzoic acid consists of a benzoic acid core with two nitro groups at the 3 and 5 positions and a propyl group at the 4 position . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Hydrogen Bonding and Coordination Polymers

  • Hydrogen Bond Mediated Networks: 3,5-Dinitro-4-methylbenzoic acid, a related compound, has been used to form stable host structures through C-HO hydrogen bonds, accommodating various guest species (Varughese & Pedireddi, 2005).
  • Layered Structures in Coordination Polymers: Similar compounds to 3,5-Dinitro-4-propylbenzoic acid can form layered structures, which can incorporate molecules like anthracene and exhibit properties like pillared type structures (Pedireddi et al., 1998).

Host-Guest Complexes

  • Formation of Host-Guest Complexes: 3,5-Dinitro-4-methylbenzoic acid functions as a host in supramolecular chemistry, forming cavities through hydrogen bonding to encapsulate guest molecules (Pedireddi et al., 1998).

Chemical Properties and Solubility

  • Solute Descriptors and Solubility: Research on 3,5-dinitro-2-methylbenzoic acid, a related chemical, has contributed to understanding its solubility in various solvents, which is crucial for its application in different scientific fields (Ye et al., 2011).

Solvent-Dependent Coordination Polymers

  • Influence of Solvents on Coordination Polymers: Studies have shown that the formation of coordination polymers and three-dimensional structures with compounds like 3,5-dinitrobenzoic acid is dependent on the solvents used in synthesis (Pedireddi & Varughese, 2004).

Crystal Structure and Hydrogen Bonding

  • Crystal Structures and Hydrogen Bonding: The crystal structures of 3,5-dinitrobenzoic acid and its adducts have been determined, providing insights into hydrogen bonding associations crucial for materials science and crystal engineering (Smith et al., 1995).

Thermal Decomposition Analysis

  • Thermal Decomposition Studies: The thermal decomposition of compounds like 3,5-dinitro-4-methylbenzoic acid has been studied using calorimetric techniques, contributing to understanding their stability and reactivity under different conditions (Sanchirico, 2015).

Supramolecular Assembly

  • Novel Organic Assemblies: Research has demonstrated the ability of related compounds to form novel organic assemblies under specific conditions, contributing to the development of new materials (Varughese & Pedireddi, 2005).

properties

IUPAC Name

3,5-dinitro-4-propylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c1-2-3-7-8(11(15)16)4-6(10(13)14)5-9(7)12(17)18/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLVRZKLSKJPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384267
Record name 3,5-dinitro-4-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

248595-12-2
Record name 3,5-dinitro-4-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dinitro-4-propylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dinitro-4-propylbenzoic acid
Reactant of Route 3
Reactant of Route 3
3,5-Dinitro-4-propylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3,5-Dinitro-4-propylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3,5-Dinitro-4-propylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3,5-Dinitro-4-propylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.